molecular formula C11H15O3PS2 B14542964 Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester CAS No. 62217-21-4

Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester

Cat. No.: B14542964
CAS No.: 62217-21-4
M. Wt: 290.3 g/mol
InChI Key: VZKJLKRVUMISJX-UHFFFAOYSA-N
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Description

Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester is a chemical compound with the molecular formula C11H15O3PS2. This compound is known for its unique structure, which includes a phosphonic acid group and a benzodithiol moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of trimethylphosphite with methyl iodide catalyzes the conversion to dimethyl methylphosphonate, which can then be hydrolyzed to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps to purify and isolate the compound, ensuring high yield and quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction and conditions used.

Scientific Research Applications

Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. The benzodithiol moiety may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester is unique due to its combination of a phosphonic acid group and a benzodithiol moiety. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-diethoxyphosphoryl-1,3-benzodithiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O3PS2/c1-3-13-15(12,14-4-2)11-16-9-7-5-6-8-10(9)17-11/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKJLKRVUMISJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1SC2=CC=CC=C2S1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O3PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453591
Record name Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-21-4
Record name Phosphonic acid, 1,3-benzodithiol-2-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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